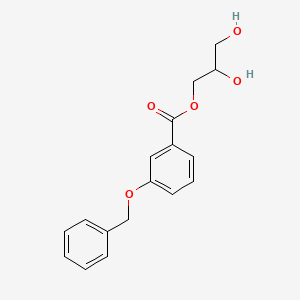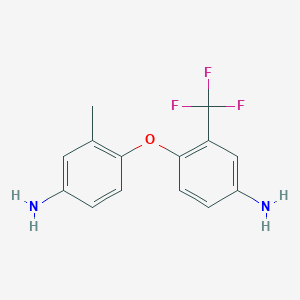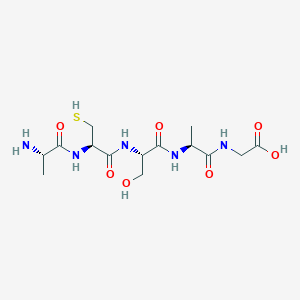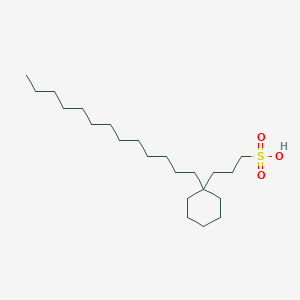![molecular formula C35H48O3 B14199029 4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol) CAS No. 923287-27-8](/img/structure/B14199029.png)
4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol) is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby extending their lifespan. The compound is characterized by its two phenolic groups, which are substituted with tert-butyl groups, enhancing its stability and effectiveness as an antioxidant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol) typically involves the alkylation of 4-hydroxybenzaldehyde with 2,6-di-tert-butylphenol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The final product is purified through crystallization and filtration to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to its corresponding hydroquinone derivatives.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Friedel-Crafts alkylation or acylation reactions are employed, often using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research:
Mechanism of Action
The antioxidant activity of 4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. This process prevents the free radicals from initiating further oxidative reactions. The tert-butyl groups provide steric hindrance, which enhances the stability of the phenolic radicals formed during the antioxidant process .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(2,6-di-tert-butylphenol): Similar structure but lacks the hydroxyphenyl group.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Contains methyl groups instead of hydroxyphenyl groups.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another variant with different substituents on the phenolic rings.
Uniqueness
4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol) is unique due to the presence of the hydroxyphenyl group, which enhances its antioxidant properties compared to similar compounds. The combination of phenolic and tert-butyl groups provides a balance of reactivity and stability, making it highly effective in various applications .
Properties
CAS No. |
923287-27-8 |
|---|---|
Molecular Formula |
C35H48O3 |
Molecular Weight |
516.8 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)-(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C35H48O3/c1-32(2,3)25-17-22(18-26(30(25)37)33(4,5)6)29(21-13-15-24(36)16-14-21)23-19-27(34(7,8)9)31(38)28(20-23)35(10,11)12/h13-20,29,36-38H,1-12H3 |
InChI Key |
WPXHMOFNYZTNSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)O)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Methyl{4-[(E)-(pyridin-4-yl)diazenyl]phenyl}amino)methyl]benzoic acid](/img/structure/B14198950.png)
![N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198959.png)

![Thiourea, [7-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14198973.png)


![5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol](/img/structure/B14198994.png)
![6-Bromo-4-chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B14199001.png)
![2,2'-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14199003.png)

![[2-(Dodecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14199020.png)

![4-[(E)-{[4-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl]benzaldehyde](/img/structure/B14199026.png)
